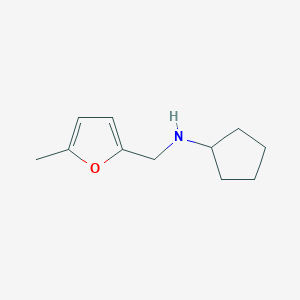
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization to introduce the difluoroethyl and sulfonyl chloride groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help optimize the synthesis process, reducing reaction times and improving yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The pyrazole ring can be reduced to form pyrazolidines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Pyrazolidines: Formed through the reduction of the pyrazole ring.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in the study of enzyme inhibitors and other biological targets. Medicine: Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
3-(1,1-Difluoroethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazole ring.
3-(1,1-Difluoroethyl)benzoic acid: Contains a benzoic acid moiety instead of a pyrazole ring.
Uniqueness: 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to its combination of the pyrazole ring and the difluoroethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
2384655-11-0 |
|---|---|
Molecular Formula |
C6H7ClF2N2O2S |
Molecular Weight |
244.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



